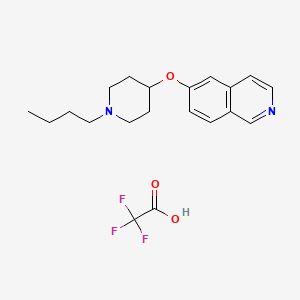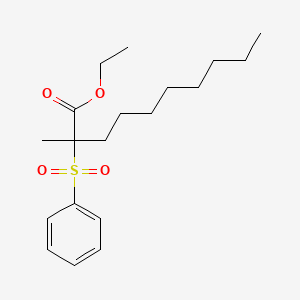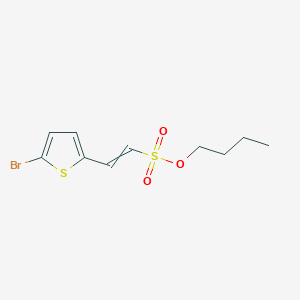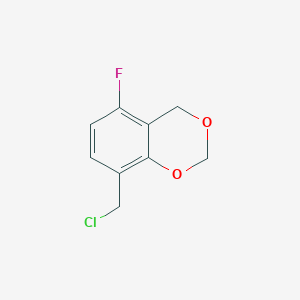![molecular formula C10H16IN3O B14188069 Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide CAS No. 835903-71-4](/img/structure/B14188069.png)
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide: is a pyrimidinium salt with a complex structure Pyrimidinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide typically involves the reaction of a pyrimidine derivative with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the presence of a base like potassium carbonate to facilitate the reaction. The iodide ion is introduced through the use of an iodinating agent, such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new pyrimidinium salts with different halide ions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidinium salts are studied for their potential as antimicrobial and anticancer agents. The specific substituents on this compound may enhance its biological activity, making it a subject of interest for drug development.
Medicine
In medicine, derivatives of pyrimidinium salts are explored for their therapeutic potential. This compound, with its specific structure, may exhibit properties that are beneficial in treating certain diseases, such as cancer or bacterial infections.
Industry
In the industrial sector, pyrimidinium salts are used in the production of materials with specific properties. This compound may be utilized in the development of new materials with enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide involves its interaction with molecular targets such as enzymes or receptors. The specific substituents on the pyrimidine ring may allow it to bind to these targets with high affinity, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium salts: These compounds have a similar structure but with a pyridine ring instead of a pyrimidine ring.
Quaternary ammonium salts: These compounds also contain a positively charged nitrogen atom but differ in their overall structure and substituents.
Uniqueness
Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
835903-71-4 |
|---|---|
Molekularformel |
C10H16IN3O |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
N-methyl-2-(1,4,6-trimethylpyrimidin-1-ium-2-yl)acetamide;iodide |
InChI |
InChI=1S/C10H15N3O.HI/c1-7-5-8(2)13(4)9(12-7)6-10(14)11-3;/h5H,6H2,1-4H3;1H |
InChI-Schlüssel |
AWNNZJKMJWGDHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C(=N1)CC(=O)NC)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)



![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)



![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)


